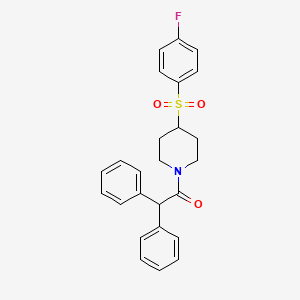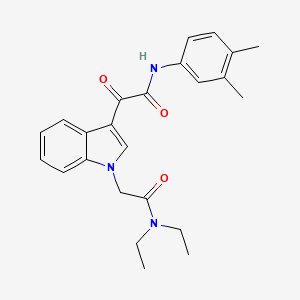
1-Bromo-4-(dimethylphosphorylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the total synthesis of a complex natural product involving a brominated benzene ring is described, starting from a bromo-dimethoxyphenyl methanol . Another paper discusses the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons . These synthetic methods often involve halogenation reactions, where bromine atoms are introduced into the benzene ring, and can be relevant to the synthesis of 1-Bromo-4-(dimethylphosphorylmethyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations . These studies reveal the arrangement of atoms within the molecule and can provide information on the potential reactivity and interactions of the compound. For example, the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes show different packing motifs and interactions .
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the selective bromination of aromatic compounds using novel bromination agents is discussed, which could be relevant to the functionalization of the benzene ring in 1-Bromo-4-(dimethylphosphorylmethyl)benzene . Additionally, the reactivity of such compounds with different nucleophiles and their use in further synthetic transformations are important aspects of their chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. These properties include solubility, melting and boiling points, and stability. The photophysical properties, such as UV-Vis absorption and fluorescence, are also of interest, especially for compounds that exhibit photochromic or photomagnetic behavior . These properties are crucial for applications in materials science and organic electronics.
Applications De Recherche Scientifique
Synthesis and Characterization
1-Bromo-4-(dimethylphosphorylmethyl)benzene serves as a precursor in the synthesis of various compounds. For instance, it has been used in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, which are crucial for controlled edge morphology and narrow widths. This synthesis is complemented by characterization techniques like NMR and IR spectroscopy, alongside density functional theory (DFT) calculations (Patil et al., 2012).
Fluorescence Properties
The compound also demonstrates notable fluorescence properties. A study synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene, which showed significant fluorescence intensity in both solution and solid-state, indicating its potential in applications like Advanced Imaging or Sensing Technologies (Liang Zuo-qi, 2015).
Molecular Electronics
In molecular electronics, simple aryl bromides like 1-Bromo-4-(dimethylphosphorylmethyl)benzene are valuable as building blocks for thiol end-capped molecular wires. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).
Organic Chemistry and Crystallography
This chemical plays a significant role in various organic synthesis processes and crystallography studies. For example, its derivatives have been used in the synthesis of bromo-, boryl-, and stannyl-functionalized compounds, which are key starting materials for benzyne precursors and Lewis acid catalysts (Reus et al., 2012). Additionally, its structural properties have been analyzed in the context of bromo- and bromomethyl-substituted benzenes (Jones et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-4-(dimethylphosphorylmethyl)benzene is the benzene ring . The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
1-Bromo-4-(dimethylphosphorylmethyl)benzene undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the interaction of the benzene ring with an electrophile, leading to the formation of a substituted benzene ring . The process is crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 1-Bromo-4-(dimethylphosphorylmethyl)benzene’s action are largely dependent on the specific biochemical pathways it affects. By undergoing electrophilic aromatic substitution, it can lead to the formation of various substituted benzene derivatives . These derivatives can have a wide range of biological activities, depending on their specific structures and the nature of the substituents.
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(dimethylphosphorylmethyl)benzene can be influenced by various environmental factors. For instance, the rate of its electrophilic aromatic substitution reactions can be affected by the presence of other substances that can act as electrophiles or nucleophiles . Additionally, factors such as temperature, pH, and solvent can also affect its reactivity and stability.
Propriétés
IUPAC Name |
1-bromo-4-(dimethylphosphorylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrOP/c1-12(2,11)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPFDJNTTYULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(dimethylphosphorylmethyl)benzene | |
CAS RN |
119199-90-5 |
Source


|
| Record name | 1-bromo-4-[(dimethylphosphoryl)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)
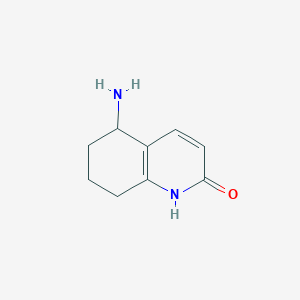
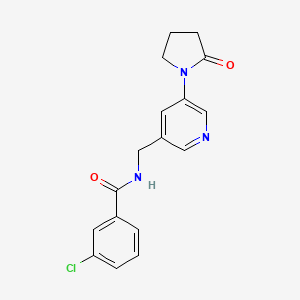
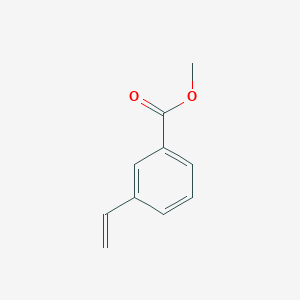
![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)
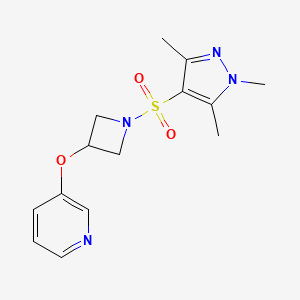
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B3012815.png)
![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)
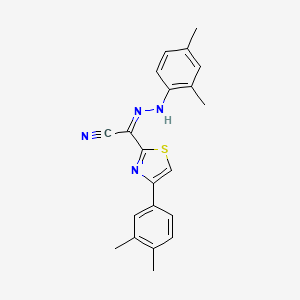
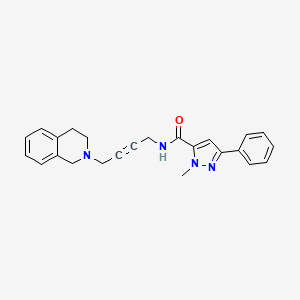
![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)
